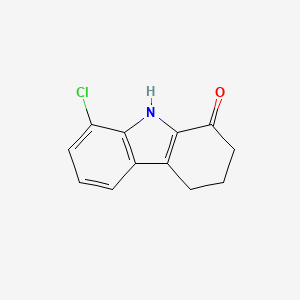

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Vue d'ensemble

Description

8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10ClNO . It has an average mass of 219.667 Da and a monoisotopic mass of 219.045090 Da . It is also known by its IUPAC name, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Molecular Structure Analysis

The InChI code for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is 1S/C12H10ClNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 417.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 206.4±27.3 °C . The index of refraction is 1.694, and it has a molar refractivity of 60.3±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Applications De Recherche Scientifique

Antitumor Activity

8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its antitumor properties. Murali et al. (2017) synthesized novel hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido-carbazoles, derived from this compound. These derivatives exhibited significant in vitro antitumor activity, especially the novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, indicating potential as therapeutic drugs against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Antiviral Properties

Research by Boggs et al. (2007) highlights the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis is notable for its high disastereo facial selectivity, demonstrating the compound's relevance in antiviral drug development (Boggs et al., 2007).

Photophysical Properties

Ghosh et al. (2013) conducted a comprehensive study on the photophysical properties of derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one. This research unveiled the sensitivity of these compounds to solvent polarity, particularly in their excited state, a characteristic relevant to developing advanced photophysical applications (Ghosh, Mitra, Saha, & Basu, 2013).

Microwave-Assisted Synthesis for Anticancer Derivatives

Chaudhary and Chaudhary (2016) explored the microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives. They evaluated these compounds for their in vitro anticancer activity, revealing that certain derivatives showed significant activity against the A-549 cell line, underlining their potential in cancer treatment (Chaudhary & Chaudhary, 2016).

Heteroannulated Carbazoles Synthesis

Martin and Prasad (2007) studied the synthesis of heteroannulated carbazoles, using 2,3,4,9-tetrahydro-1H-carbazol-1-ones. Their work contributed to the development of novel isoxazolo- and pyrazolo-fused carbazoles, expanding the chemical diversity of carbazole derivatives (Martin & Prasad, 2007).

Bacterial Biotransformation

Waldau et al. (2009) investigated the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole. They identified various products formed during this process, contributing to understanding the microbial metabolism of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide, is known to block the activity of an enzyme called sirt1 . SirT1 is involved in controlling the removal of certain proteins in brain cells .

Mode of Action

It can be inferred from the structurally similar compound mentioned above that it might work by increasing the removal of certain proteins, thus reducing their levels in the cells .

Biochemical Pathways

It is likely that the compound affects pathways related to protein degradation, given its potential role in increasing the removal of certain proteins .

Pharmacokinetics

The compound is known to be a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the structurally similar compound, it can be inferred that the compound might reduce the levels of certain proteins in cells, potentially preventing damage to the cells .

Action Environment

It is known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Propriétés

IUPAC Name |

8-chloro-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXRAOUSCYEKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254540 | |

| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132906-52-6 | |

| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132906-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)

![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)